molecular formula C5H6<br>C10H10Fe<br>C5H5FeC5H5<br>FeC10H10 B3395910 Cyclopentadiene CAS No. 542-92-7

Cyclopentadiene

Cat. No. B3395910
CAS RN: 542-92-7
M. Wt: 66.1 g/mol
InChI Key: ZSWFCLXCOIISFI-UHFFFAOYSA-N
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Description

Cyclopentadiene is a cyclic hydrocarbon with the chemical formula C5H6. It is an important building block in organic chemistry and is widely used in the synthesis of various organic compounds. Cyclopentadiene is a colorless liquid with a pungent odor and is highly reactive due to its unsaturated structure.

Mechanism Of Action

The mechanism of action of cyclopentadiene involves its ability to act as a nucleophile and undergo addition reactions with electrophiles. This reactivity is due to the presence of the double bond in the cyclopentadiene ring. Cyclopentadiene can also undergo Diels-Alder reactions, which involve the addition of a dienophile to the double bond in the cyclopentadiene ring.

Biochemical And Physiological Effects

Cyclopentadiene has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause irritation to the skin, eyes, and respiratory system. It is also a potential mutagen and carcinogen.

Advantages And Limitations For Lab Experiments

The main advantage of using cyclopentadiene in lab experiments is its reactivity and versatility. It can be used in a wide range of reactions and can form stable complexes with metal ions. However, its high reactivity can also be a limitation, as it can lead to unwanted side reactions and difficulties in controlling the reaction conditions.

Future Directions

There are several future directions for research involving cyclopentadiene. One area of interest is the development of new catalysts based on cyclopentadiene complexes. These catalysts could have applications in various areas of research, including green chemistry and renewable energy. Another area of research is the synthesis of new organic compounds using cyclopentadiene as a building block. This could lead to the development of new pharmaceuticals, agrochemicals, and materials. Finally, there is a need for more research on the toxicology and environmental impact of cyclopentadiene, as its use is expected to increase in the future.

Scientific Research Applications

Cyclopentadiene has numerous applications in scientific research. It is used as a ligand in coordination chemistry, where it forms stable complexes with metal ions. These complexes are used in catalysis, electrochemistry, and other areas of research. Cyclopentadiene is also used in the synthesis of various organic compounds, including polymers, pharmaceuticals, and agrochemicals.

properties

IUPAC Name

cyclopenta-1,3-diene
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InChI

InChI=1S/C5H6/c1-2-4-5-3-1/h1-4H,5H2
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InChI Key

ZSWFCLXCOIISFI-UHFFFAOYSA-N
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Canonical SMILES

C1C=CC=C1
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Molecular Formula

C5H6
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Related CAS

54405-19-5, 26779-34-0, 7313-32-8, 25568-84-7
Details Compound: Cyclopentadiene homopolymer
Record name 1,3-Cyclopentadiene, tetramer
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DSSTOX Substance ID

DTXSID0027191
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Molecular Weight

66.10 g/mol
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Physical Description

Cyclopentadiene is a colorless liquid with an irritating, terpene-like odor. Bp: 42.5 °C; Flash point: 77 °F. Density: 0.805 g cm-3., Liquid, Colorless liquid with an irritating, terpene-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an irritating, terpene-like odor.
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Boiling Point

107 °F at 760 mmHg (NIOSH, 2023), 41 °C, 41.5-42.0 °C, 107 °F
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Flash Point

77 °F (NIOSH, 2023), 77 °F, 77 °F (OPEN CUP), 25 °C o.c., 77 °F (open cup), (oc) 77 °F
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Solubility

Insoluble (NIOSH, 2023), In water, 1,800 mg/L at 25 °C, Miscible with carbon tetrachloride; soluble in carbon disulfide, aniline, acetic acid, liquid petrolatum, Soluble in acetone; miscible with ethanol, ethyl ether, benzene, Solubility in water: insoluble, Insoluble
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Density

0.8 (NIOSH, 2023) - Less dense than water; will float, 0.8021 g/cu cm at 20 °C, Relative density (water = 1): 0.8, 0.80
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

(AIR= 1) AT BOILING POINT OF CYCLOPENTADIENE 2.3, Relative vapor density (air = 1): 2.3
Details Mackison, F. W., R. S. Stricoff, and L. J. Partridge, Jr. (eds.). NIOSH/OSHA - Occupational Health Guidelines for Chemical Hazards. DHHS(NIOSH) Publication No. 81-123 (3 VOLS). Washington, DC: U.S. Government Printing Office, Jan. 1981., p. 2
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Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Mackison, F. W., R. S. Stricoff, and L. J. Partridge, Jr. (eds.). NIOSH/OSHA - Occupational Health Guidelines for Chemical Hazards. DHHS(NIOSH) Publication No. 81-123 (3 VOLS). Washington, DC: U.S. Government Printing Office, Jan. 1981., p. 2
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Vapor Pressure

400 mmHg (NIOSH, 2023), 435.0 [mmHg], 400 mmHg
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Product Name

Cyclopentadiene

Color/Form

Colorless liquid

CAS RN

542-92-7
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Melting Point

-121 °F (NIOSH, 2023), -95.54 °C, -85 °C, -121 °F
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Synthesis routes and methods I

Procedure details

A C5 -fraction obtained from naphtha cracking was heated at 150° C. for 3 hours to convert cyclopentadiene contained therein to dicyclopentadiene, and crude dicyclopentadiene comprising 20.1% of pentanes and pentenes, 0.5% of benzene, 72.1% of dicyclopentadiene, 4.8% of isoprene-cyclopentadiene co-dimer and 2.5% of cyclopentadiene oligomer was obtained. A metallic autoclave was then charged with 100 parts by weight (1710 g) of the crude dicyclopentadiene and 4 parts by weight of tablet-like palladium hydrogenating catalyst (C31-1A: Toyo C.C.I. K. K.), and hydrogenation was carried out at a reaction temperature of 50° C. under a hydrogen pressure of 10 kg/cm2 for 12 hours while stirring. After filtering off the catalyst and distillation, 90 parts by weight of tricyclo[5.2.1.02,6 ]deca-3-ene (9,10-dihydrodicyclopentadiene) fraction were obtained. Gas chromatography showed that the composition thereof was as follows:
Quantity
0 (± 1) mol
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Yield
72.1%
Yield
2.5%

Synthesis routes and methods II

Procedure details

In the same manner as in Example 2, a Diels-Alder reaction was carried out on isobutylene and cyclopentadiene in order to synthesize 5,5-dimethyl-2-norbornene, and the latter was then reacted with methylcyclopentadiene to produce a 1:1:1 adduct of methylcyclopentadiene, cyclopentadiene and isobutylene. That is to say, 225 g of isobutylene and 260 g of cyclopentadiene were placed in a 1000-ml autoclave, and heating was gradually accomplished so that its temperature might become 25° to 120° C. and a reaction was performed at 120° C. for 8 hours, so that 118 g of 5,5-dimethyl-2-norbornene were obtained. Then, 115 g of the latter compound were similarly reacted with 201 g of methylcyclopentadiene at 120° C. for 10 hours. Then, 97 g of a fraction having a boiling point 97° C./1 mmHg were obtained. According to the measurement by a mass spectrometer, it was found that a molecular weight of the fraction was 202. Further, IR analysis indicated that characteristic absorptions of olefins appeared at 3020 cm-1 and 1670 cm-1. From these results, it was elucidated that the fraction was the 1:1 adduct of 5,5-dimethyl-2-norbornene and methylcyclopentadiene, i.e., the 1:1:1 adduct of methylcyclopentadiene, cyclopentadiene and isobutylene.
Quantity
0 (± 1) mol
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Name
5,5-dimethyl-2-norbornene
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Synthesis routes and methods III

Procedure details

Scheme 1 is carried out by treating norbornylene (Aldrich) with (a) K3Fe(CN)6, K2OsO4.2H2O, quinuclidine, K2CO3, t-BuOH:H2O 1:1 to yield a diol intermediate which is then (b) treated with NaIO4, THF:H2O 3:1 at 0° C. to room temperature to yield a dialdehyde; (c) (iPrO)2P(O)CH2C(O)CH2CH2Ph, t-BuOK, THF at 0° C. to room temperature, 2 hr, then the dialdehyde is introduced and the reaction warmed from −78° C. to 4° C. to yield the dieneophile; (d) Diels Alder reaction with (CH3)3Al (0.05 eq.) 10 min, then AlCl3 (0.50 eq.), CH2Cl2 at 0° C., 10 min, then cyclopentadiene (10 eq.) at 4° C. to yield the DA adduct; (e) LiAlH4 (6.0 eq.), THF at room temperature followed by (f) Bz-Cl (3.6 eq.), Et3N (4.0 eq.), CH2Cl2 at room temperature (two steps) to yield the dibenzoate-protected DA adduct; and the ter-cyclopentane scaffold is finally assembled at (g) O3, CH3OH/CH2Cl2 1:1 at −78° C., then NaBH4 (10 eq.) at 0° C. to room temperature.
Quantity
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Name
Quantity
0 (± 1) mol
Type
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[Compound]
Name
dialdehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A C5 fraction obtained from a naphtha cracking was heated at a temperature of 160° C. for 5 hours, whereby cyclopentadiene contained therein was converted into dicyclopentadiene. Then, the resultant mixture was distilled to strip a light fraction. Thus, a crude dicyclopentadiene containing 14.0% of a C5 fraction, 2.6% of benzene, 69.1% of dicyclopentadiene, 7.3% of a isoprene-cyclopentadiene codimer, 4.7% of a cyclopentadiene oligomer (i.e., a trimer or more) and 2.3% of unknown components was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
69.1%

Synthesis routes and methods V

Procedure details

A solution of 20.4 mL (0.16 mol) of trans-cinnamaldehyde and 33 mL (0.40 mol) of freshly-distilled cyclopentadiene in 200 mL of reagent-grade methanol was prepared. The mixture was cooled with an ice bath, and 20 mL (0.24 mol) of pyrrolidine were slowly added. The temperature was allowed to rise to room temperature and the reaction mixture was stirred overnight. A 15 mL portion of acetic acid (0.26 mol) were added to the dark red slurry, followed by 0.4 L of ether and 0.4 L of water. The organic layer was separated and the aqueous layer was extracted with four 100-mL portions of ether. The combined organic liquids were washed with two portions of 250 mL of water and two portions of 150 mL of NaCl solution and finally dried over magnesium sulfate. The solution was concentrated to afford a mixture of red crystals and a red oil which was stored in the freezer overnight. The crystals were separated through suction filtration and were washed with small portions of cold methanol in order to remove adhering oil residues. The product was dried under oil-pump vacuum for 4 hours and stored under argon in the freezer. Yield: 15.4 g (85.5 mmol) 54%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
reagent-grade
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.26 mol
Type
reactant
Reaction Step Three
Name
Quantity
0.4 L
Type
reactant
Reaction Step Four
Name
Quantity
0.4 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentadiene
Reactant of Route 2
Cyclopentadiene
Reactant of Route 3
Cyclopentadiene
Reactant of Route 4
Cyclopentadiene
Reactant of Route 5
Cyclopentadiene
Reactant of Route 6
Cyclopentadiene

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